LY3177833

Overview

Description

LY-3177833 is an orally available inhibitor of CDC7 (Cell Division Cycle 7-related Protein Kinase). It plays a crucial role in regulating DNA replication and cell cycle progression. Specifically, LY-3177833 inhibits CDC7/DBF4 I and pMCM2 (phosphorylated MCM2 at S53) with impressive potency, having IC50 values of 3.3 nM and 290 nM, respectively .

Mechanism of Action

Target of Action

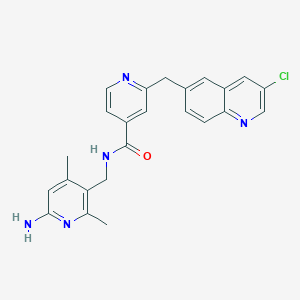

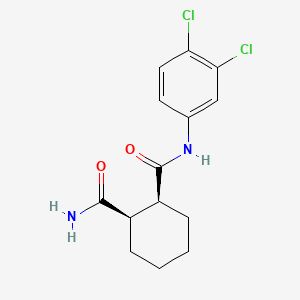

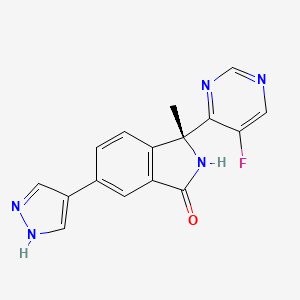

LY3177833, also known as ®-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)isoindolin-1-one, primarily targets CDC7 and pMCM2 . CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . pMCM2 is a target of CDC7 .

Mode of Action

This compound interacts with its targets, CDC7 and pMCM2, by inhibiting their activity . It has an IC50 of 3.3 nM against CDC7 . The inhibition of CDC7 leads to suppressed p-MCM2 in TP53 mutant liver cancer cells .

Biochemical Pathways

The inhibition of CDC7 by this compound affects the DNA replication pathway . This inhibition results in a significant increase in the duration of mitosis . Additionally, this compound acts as a senescence inducer and induces the expression of senescence-associated β-galactosidase (SA-β-gal) .

Pharmacokinetics

This compound is orally bioavailable . It has been shown to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg twice per day .

Result of Action

This compound impairs proliferation and induces senescence in TP53 mutant liver cancer cells . In female athymic Balb/c nude mice with SW620 cells, this compound causes significant tumor regression in a dose-dependent manner . No significant tumor growth is observed for 2 weeks after dosing cessation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of TP53 mutations. It has been observed that this compound impairs proliferation and induces senescence in TP53 mutant liver cancer cells, but it has no effects on TP53 wild-type cells .

Biochemical Analysis

Biochemical Properties

LY3177833 plays a crucial role in biochemical reactions, particularly as an inhibitor of Cdc7 kinase . It interacts with the enzyme Cdc7, inhibiting its function and thereby affecting the cell cycle . The nature of this interaction is inhibitory, with this compound binding to the active site of the Cdc7 enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of MCM2-S53 in H1299 cells . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of the Cdc7 enzyme, inhibiting its function and thereby affecting the cell cycle .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Significant tumor regression has been observed in a dose-dependent manner

Preparation Methods

Synthetic Routes::

Starting Materials: The synthesis begins with commercially available starting materials.

Key Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and solvent conditions.

Industrial Production:: While detailed industrial production methods are proprietary, LY-3177833 can be synthesized on a larger scale using similar principles as in the laboratory synthesis.

Chemical Reactions Analysis

LY-3177833 undergoes various chemical reactions:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify its structure.

Substitution: Substitution reactions at specific sites are possible.

Common Reagents and Conditions: Specific reagents and conditions vary depending on the desired reaction.

Major products formed from these reactions include derivatives of LY-3177833 with altered functional groups or stereochemistry.

Scientific Research Applications

LY-3177833 has diverse applications:

Chemistry: It serves as a valuable tool compound for studying cell cycle regulation and DNA replication.

Biology: Researchers use it to investigate cell division mechanisms and potential therapeutic targets.

Medicine: Its potent inhibition of CDC7 makes it a candidate for cancer therapy.

Industry: Pharmaceutical companies explore its potential as an anticancer drug.

Comparison with Similar Compounds

LY-3177833 stands out due to its selectivity for CDC7 and its potent inhibition of pMCM2. Similar compounds include other CDC7 inhibitors, but LY-3177833’s unique properties make it a promising candidate for further research.

Properties

IUPAC Name |

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLVLWZENYQYRT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)